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molecular formula C13H10F3NO2 B1600071 4-[4-(Trifluoromethoxy)phenoxy]aniline CAS No. 58119-51-0

4-[4-(Trifluoromethoxy)phenoxy]aniline

Cat. No. B1600071
M. Wt: 269.22 g/mol
InChI Key: JROBFACAMCMLJS-UHFFFAOYSA-N
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Patent
US06294573B1

Procedure details

Reaction of 4-fluoro-nitrobenzene with 4-trifluoromethoxyphenol in the presence of KOtBu as described in Example 74A, followed by reduction of the nitro group (hydrogen, 10% Pd/C) gave 4-(4-trifluoromethoxyphenoxy)-aniline. The aniline (4.58 g, 17 mmol) was dissolved in conc. HCl (3.1 mL) and ice (4.5 g) cooled to −5 C., then treated with a solution of NaNO2 (1.17 g, 17 mmol) in water (7mL) which was added dropwise. The cold soltion was added to an aqueous (7 mL) solution of potassium xanthate (5.46 g, 34 mmol) and the resulting mixture was heated at 70 C for 2 h, then allowed to cool to rt and partitioned between EtOAc and water. The organic extract was dried (MgSO4), filt ered and concentrated to give the title compound
Quantity
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reactant
Reaction Step One
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Reaction Step One
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Reaction Step Two
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Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.[F:11][C:12]([F:22])([F:21])[O:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.CC([O-])(C)C.[K+].[H][H]>[Pd]>[F:11][C:12]([F:21])([F:22])[O:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][C:2]2[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=2)=[CH:16][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
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reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
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reactant
Smiles
FC(OC1=CC=C(C=C1)O)(F)F
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Step Two
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Step Three
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(OC2=CC=C(N)C=C2)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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